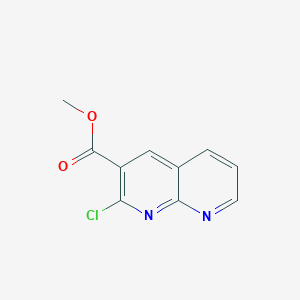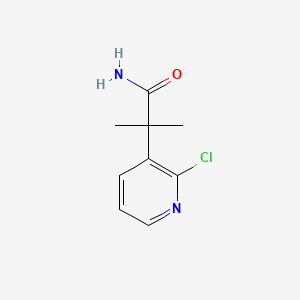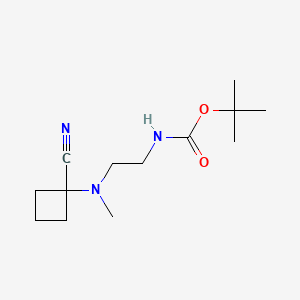
4-Fluoro-2-(methoxy-d3)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(methoxy-d3)benzaldehyde is an organic compound that features a fluorine atom and a trideuteriomethoxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . The trideuteriomethoxy group can be introduced through a nucleophilic substitution reaction using trideuteriomethanol under basic conditions.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(methoxy-d3)benzaldehyde may involve large-scale halogen-exchange reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
4-Fluoro-2-(methoxy-d3)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(trideuteriomethoxy)benzoic acid.
Reduction: 4-Fluoro-2-(trideuteriomethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-2-(methoxy-d3)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a probe in biological studies due to its unique isotopic labeling.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-Fluoro-2-(methoxy-d3)benzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom and trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development .
相似化合物的比较
Similar Compounds
4-Fluorobenzaldehyde: Lacks the trideuteriomethoxy group, making it less isotopically distinct.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trideuteriomethoxy group, leading to different chemical properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Features a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Fluoro-2-(methoxy-d3)benzaldehyde is unique due to the presence of the trideuteriomethoxy group, which provides isotopic labeling that can be useful in tracing studies and mechanistic investigations. This isotopic distinction sets it apart from other similar compounds and enhances its utility in various research applications .
属性
IUPAC Name |
4-fluoro-2-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)


![2-Chloro-3-[(2-methylpropan-2-yl)oxy]quinoxaline](/img/structure/B8251418.png)



![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)




